molecular formula C10H15NO B7814539 Perillartine CAS No. 30674-09-0

Perillartine

Cat. No. B7814539
CAS RN: 30674-09-0
M. Wt: 165.23 g/mol
InChI Key: XCOJIVIDDFTHGB-YRNVUSSQSA-N
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Description

Perillartine, also known as perillartin and perilla sugar, is a semisynthetic sweetener that is about 2000 times as sweet as sucrose . It is mainly used in Japan . Perillartine is the oxime of perillaldehyde, which is extracted from plants of the genus Perilla .


Synthesis Analysis

Perillartine is a monoterpenoid, which is a simpler compound than di and triterpenoids. Its key components are aldoxime and ketoxime which result in the synthesis of perillartine and allied monoterpenoid NSSS principles .


Molecular Structure Analysis

Perillartine has been studied using high-resolution rotational spectroscopy coupled to a laser ablation source . Four conformers were identified under the isolation conditions of the supersonic expansion, showing that all of them present an E configuration of the C=N group with respect to the double bond of the ring .


Chemical Reactions Analysis

The configuration between the C=N group and the double bond in the ring can be oriented in a trans or cis position and is indicated using the capital letters E (entgegen) or Z (zusammen), respectively .


Physical And Chemical Properties Analysis

Perillartine has a molecular formula of C10H15NO and a molar mass of 165.23 g/mol . It is a solid synthetic sweetener .

Scientific Research Applications

Synthesis and Properties

Perillartine is synthesized from α-pinene and is a highly sweet, low-calorie, and safe compound. It finds wide application in food products like cakes, beverages, tobacco, toothpaste, and medicines. Research has focused on improving the synthesis methods and understanding the reaction kinetics and catalysts involved (Yang Li-min, 2005).

Structure-Sweetness Relationship

The conformational analysis of perillartine was conducted using high-resolution rotational spectroscopy. This study provided insights into the structure-sweetness relationship of perillartine and its potential to bind the receptor (Gabriela Juárez et al., 2022).

Taste Potency and Molecular Structure

Research has quantitatively analyzed the relationship between the structure and taste potency of perillartine. Factors like hydrophobicity and molecular dimensions were found significant in determining the sweetness or bitterness of the compound (H. Iwamura, 1980).

Therapeutic Potential

A study revealed that perillartine may have potential in treating metabolic associated fatty liver disease. It improved fat deposition and glucose homeostasis in hepatocytes, suggesting its therapeutic efficacy (Yang Xiao et al., 2022).

Agronomic and Antioxidant Characteristics

In Perilla frutescens, the influence of fertilization and treatments on growth, antioxidant characteristics, and the production of valuable compounds like perillartine was studied. This research helps in optimizing cultivation practices for maximum yield and quality (Yin-Jheng Jhou et al., 2021).

Pharmacological Investigations

Perillartine, along with other constituents of Perilla frutescens, has been investigated for its pharmacological properties. These studies have shown a range of biological activities such as antioxidant, antimicrobial, anti-allergic, antidepressant, and neuroprotection effects (H. M. Ahmed, 2018).

Safety And Hazards

Perillartine is moderately toxic by ingestion . When heated to decomposition it emits toxic fumes of NOx . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

Perillartine has been found to protect against metabolic associated fatty liver in high-fat diet-induced obese mice . It reduced the expression of genes involved in lipid synthesis, lipid transport, and gluconeogenesis in hepatocytes, increased the number of mitochondria, and upregulated the phosphorylation of Akt . These results provide new information on a natural product inhibitor for RORγ and reveal that perillartine is a new candidate for the treatment of obesity and metabolic associated fatty liver disease .

properties

IUPAC Name

(NE)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOJIVIDDFTHGB-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C1CCC(=CC1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701014887
Record name 1-Cyclohexene-1-carboxaldehyde, 4-isopropenyl-, anti-oxime
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Molecular Weight

165.23 g/mol
Source PubChem
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Physical Description

Solid
Record name Perilla sugar
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Product Name

Perillartine

CAS RN

30950-27-7, 138-91-0, 30674-09-0
Record name Perillartine
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Record name PERILLALDEHYDE, OXIME
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Record name 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime
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Record name 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime, [C(E)]-
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Record name 4-isopropenylcyclohex-1-enecarbaldehyde oxime
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Record name (E)-4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime
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Record name PERILLARTINE
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Melting Point

102 °C
Record name Perilla sugar
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
370
Citations
XY Yuan, M Zhang, SW Ng - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The chiral title compound [systematic name: 4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime], C 10 H 15 NO, crystallizes with two molecules in the asymmetric unit, one of which …
Number of citations: 4 scripts.iucr.org
H Iwamura - Journal of Medicinal Chemistry, 1980 - ACS Publications
The relationship between structure and taste potency of perillartine and its analogues was investigated quantitatively by physicochemical parameters and regression analysis. The …
Number of citations: 101 pubs.acs.org
C Cai, H Jiang, L Li, T Liu, X Song, B Liu - PlOS One, 2016 - journals.plos.org
… A sweetener perillartine has been reported to activate the … to perillartine, respectively. The human, rhesus monkey and squirrel monkey Tas1r2 subunits could be activated by perillartine…
Number of citations: 20 journals.plos.org
Y Xiao, L Xiao, M Li, S Liu, Y Wang, L Huang, S Liu… - Food & Function, 2023 - pubs.rsc.org
… perillartine derived from Perilla frutescens (L.) improved fat deposition as well as glucose homeostasis in hepatocytes. In vitro, perillartine … In vivo, perillartine reduced body weight gain …
Number of citations: 1 pubs.rsc.org
Y Xiao, M Jia, T Jiang, C Zhang, X Qi, Y Sun… - Biochemical and …, 2022 - Elsevier
… In this study, we explored the effects of perillartine on lipid metabolism in broiler chickens by … which perillartine regulates lipid metabolism and alleviates fatty liver. Perillartine was found …
Number of citations: 4 www.sciencedirect.com
EM Acton, MA Leaffer, SM Oliver… - Journal of Agricultural …, 1970 - ACS Publications
… number of oximes analogous to perillartine. These oximes share with perillartine several specific structural features: the aldoximefunctional group; synisomerism of the oxime; …
Number of citations: 38 pubs.acs.org
G Juárez, M Sanz-Novo, JL Alonso, ER Alonso, I León - Molecules, 2022 - mdpi.com
We used high-resolution rotational spectroscopy coupled to a laser ablation source to study the conformational panorama of perillartine, a solid synthetic sweetener. Four conformers …
Number of citations: 2 www.mdpi.com
TJ Venanzi, CA Venanzi - Journal of medicinal chemistry, 1988 - ACS Publications
… A model for the recognition of the perillartine analogues has … Introduction The perillartine analogues are a group of tastants … in the interaction of a perillartine analogue with its receptor …
Number of citations: 13 pubs.acs.org
RS Dwivedi - Alternative Sweet and Supersweet Principles: Natural …, 2022 - Springer
Perillartine is a monoterpene volatile oil obtained from leaves, seeds and flowering tops of plant Perilla frutescens (L.) Britton Perillartine, the a-syn-oxime of perillaldehyde, has been …
Number of citations: 0 link.springer.com
RWW Hooft, P Van Der Sluis, JA Kanters… - … Section C: Crystal …, 1990 - scripts.iucr.org
… 1sopropenyl-l-cyclohexene-l-carbaldehyde Oxime (Perillartine) BY RWW HOOFT,* P. VaN OER … The same similarity is found for carvoxime, a methyl analogue of perillartine (Kroon, van …
Number of citations: 2 scripts.iucr.org

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